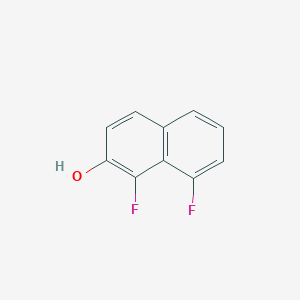

1,8-Difluoronaphthalen-2-ol

Description

Properties

Molecular Formula |

C10H6F2O |

|---|---|

Molecular Weight |

180.15 g/mol |

IUPAC Name |

1,8-difluoronaphthalen-2-ol |

InChI |

InChI=1S/C10H6F2O/c11-7-3-1-2-6-4-5-8(13)10(12)9(6)7/h1-5,13H |

InChI Key |

TYIIFCYTHSWMRF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=C(C=C2)O)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,8-Difluoronaphthalen-2-ol

Introduction

Fluorinated aromatic compounds are of significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms into a molecule can profoundly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. 1,8-Difluoronaphthalen-2-ol is a novel derivative of naphthalene, and its unique substitution pattern is anticipated to confer interesting electronic and biological properties. This guide provides a proposed synthetic route and a comprehensive characterization workflow for this compound.

Proposed Synthesis of this compound

A multi-step synthesis is proposed, starting from a readily available naphthalene derivative. A potential route could involve the diazotization of an appropriately substituted aminonaphthol, followed by a Balz-Schiemann reaction to introduce the fluorine atoms.

Hypothetical Synthetic Pathway

A plausible synthetic route could start from 1,8-diaminonaphthalene. This would involve a series of reactions including a Sandmeyer-type reaction to introduce a hydroxyl group, followed by a double Balz-Schiemann reaction for the introduction of the two fluorine atoms. Given the directing effects of the substituents, a more controlled, multi-step approach is likely necessary.

A more viable, albeit lengthy, proposed pathway is outlined below:

-

Nitration of 1,5-dihydroxynaphthalene: Introduction of nitro groups at positions 2 and 6.

-

Reduction of the nitro groups: Conversion of the dinitro compound to the corresponding diamino derivative.

-

Protection of the hydroxyl groups: To prevent side reactions in the subsequent steps.

-

Double Balz-Schiemann Reaction: Diazotization of the amino groups followed by fluorination.

-

Deprotection of the hydroxyl groups: To yield 1,8-difluoro-2,7-dihydroxynaphthalene.

-

Selective mono-dehydroxylation: A challenging but potentially achievable step to yield the target compound, this compound.

Due to the complexity and potential for side reactions, another plausible route could involve building the naphthalene ring system from a fluorinated precursor.

Generalized Experimental Protocol for a Balz-Schiemann Reaction Step

The Balz-Schiemann reaction is a classic method for introducing fluorine into an aromatic ring.[1] The following is a generalized protocol for the conversion of an aromatic amine to an aryl fluoride.

Step 1: Diazotization

-

The aromatic amine is dissolved in an aqueous solution of a non-nucleophilic acid, such as tetrafluoroboric acid (HBF₄), and cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite (NaNO₂) in water is added dropwise while maintaining the low temperature.

-

The reaction is stirred for a short period (e.g., 30 minutes) to ensure complete formation of the diazonium tetrafluoroborate salt.

Step 2: Thermal Decomposition

-

The precipitated diazonium tetrafluoroborate salt is filtered, washed with cold water, and dried.

-

The dried salt is gently heated until nitrogen evolution ceases, resulting in the formation of the aryl fluoride.

-

The crude product is then purified, typically by distillation or chromatography.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and physical methods would be employed.

Spectroscopic Characterization

| Technique | Instrumentation | Sample Preparation | Expected Observations |

| ¹H NMR | 400 MHz or higher NMR Spectrometer | Dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) | Aromatic protons will show characteristic chemical shifts and coupling constants. The hydroxyl proton will appear as a broad singlet, which can be confirmed by D₂O exchange. |

| ¹³C NMR | 100 MHz or higher NMR Spectrometer | Dissolved in a deuterated solvent | Aromatic carbons will show distinct signals. Carbons bonded to fluorine will exhibit characteristic C-F coupling. |

| ¹⁹F NMR | NMR Spectrometer with a fluorine probe | Dissolved in a deuterated solvent | Two distinct signals are expected for the two non-equivalent fluorine atoms, with F-F and F-H coupling patterns providing structural information. |

| FT-IR | Fourier-Transform Infrared Spectrometer | KBr pellet or as a thin film | Characteristic absorption bands for O-H stretching (broad, ~3200-3600 cm⁻¹), C-F stretching (~1000-1400 cm⁻¹), and aromatic C-H and C=C bonds. |

| Mass Spectrometry | High-resolution mass spectrometer (e.g., ESI-TOF, GC-MS) | Dissolved in a suitable solvent for ESI or analyzed by GC for GC-MS | The molecular ion peak corresponding to the exact mass of C₁₀H₆F₂O will confirm the elemental composition. Fragmentation patterns can provide further structural insights. |

Physicochemical Characterization

| Property | Method | Expected Result |

| Melting Point | Melting point apparatus | A sharp melting point range would indicate a high degree of purity. |

| Purity | High-Performance Liquid Chromatography (HPLC) | A single major peak with an area >95% would indicate high purity. |

Visualizations

Generalized Synthesis and Characterization Workflow

Caption: Generalized workflow for the synthesis and characterization of a novel chemical entity.

Hypothetical Signaling Pathway Inhibition

Fluorinated phenols can act as inhibitors of various enzymes, such as kinases or phosphatases, by mimicking tyrosine residues and forming strong interactions in the active site.

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

While the synthesis and characterization of this compound have not been explicitly detailed in publicly available literature, this guide provides a robust framework for its potential synthesis and thorough characterization. The proposed methods are based on well-established chemical principles and analytical techniques. The successful synthesis and characterization of this molecule could provide a valuable new scaffold for the development of novel therapeutics and advanced materials. Researchers undertaking this work should proceed with careful consideration of the reaction conditions and rigorous analytical validation at each step.

References

Spectroscopic and Synthetic Methodologies for Halogenated Naphthalenes: A Technical Overview

Disclaimer: Extensive searches for spectroscopic and synthetic data for 1,8-Difluoronaphthalen-2-ol did not yield specific experimental results in publicly available databases. This suggests that the compound may not be well-characterized or the data is not widely published. To fulfill the structural and content requirements of your request, this guide provides a detailed technical overview using 1,8-Dichloronaphthalene as an illustrative analogue. The methodologies and data presentation formats provided herein can be adapted for this compound should the data become available.

This technical guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the spectroscopic characterization and synthetic approaches relevant to di-halogenated naphthalene derivatives.

Spectroscopic Data of 1,8-Dichloronaphthalene

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1,8-Dichloronaphthalene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 1,8-Dichloronaphthalene, both ¹H and ¹³C NMR provide key insights into the substitution pattern of the naphthalene core.

Table 1: NMR Spectroscopic Data for 1,8-Dichloronaphthalene

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | CDCl₃ | ~7.85 | d | ~8.0 | H-4, H-5 |

| ~7.45 | t | ~8.0 | H-3, H-6 | ||

| ~7.35 | d | ~8.0 | H-2, H-7 | ||

| ¹³C | CDCl₃ | 134.5 | s | - | C-1, C-8 |

| 131.5 | s | - | C-4a, C-8a | ||

| 128.0 | d | - | C-4, C-5 | ||

| 126.5 | d | - | C-2, C-7 | ||

| 121.0 | d | - | C-3, C-6 |

Note: ¹H NMR data are estimated based on analogous structures. ¹³C NMR data is referenced from J. Magn. Resonance 20, 544(1975)[1].

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 1,8-Dichloronaphthalene is expected to be dominated by absorptions corresponding to the aromatic system and the carbon-chlorine bonds.

Table 2: Characteristic IR Absorption Bands for 1,8-Dichloronaphthalene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 1600-1450 | Medium-Strong | C=C stretch (aromatic ring) |

| ~800 | Strong | C-H out-of-plane bend (peri-substitution) |

| 800-600 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for 1,8-Dichloronaphthalene

| m/z | Relative Intensity (%) | Assignment |

| 196 | 100 | [M]⁺ (³⁵Cl, ³⁵Cl) |

| 198 | 65 | [M+2]⁺ (³⁵Cl, ³⁷Cl) |

| 200 | 10 | [M+4]⁺ (³⁷Cl, ³⁷Cl) |

| 161 | 20 | [M-Cl]⁺ |

| 126 | 30 | [M-2Cl]⁺ |

Data referenced from the NIST Mass Spectrometry Data Center[1][2].

Experimental Protocols

General Synthesis of 1,8-Disubstituted Naphthalenes

A common route for the synthesis of 1,8-disubstituted naphthalenes involves the substitution of a suitable precursor such as 1,8-diaminonaphthalene or 1,8-dinitronaphthalene. For the illustrative compound, 1,8-Dichloronaphthalene, a Sandmeyer-type reaction starting from 1,8-diaminonaphthalene would be a plausible synthetic route.

Protocol: Synthesis of 1,8-Dichloronaphthalene from 1,8-Diaminonaphthalene

-

Diazotization: 1,8-Diaminonaphthalene is dissolved in an aqueous solution of a strong acid (e.g., HCl). The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the bis-diazonium salt.

-

Sandmeyer Reaction: The cold solution of the bis-diazonium salt is added portion-wise to a solution of copper(I) chloride dissolved in concentrated hydrochloric acid.

-

Work-up: The reaction mixture is allowed to warm to room temperature and then heated to ensure complete reaction. After cooling, the mixture is extracted with an organic solvent (e.g., dichloromethane). The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure 1,8-Dichloronaphthalene.

Spectroscopic Characterization

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.

IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (for oils), as a KBr pellet (for solids), or using an attenuated total reflectance (ATR) accessory.

Mass Spectrometry: Mass spectra are typically acquired using a gas chromatograph-mass spectrometer (GC-MS) with electron ionization (EI) or a high-resolution mass spectrometer (HRMS) for accurate mass determination.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a substituted naphthalene derivative.

References

Crystal Structure Analysis of 1,8-Difluoronaphthalen-2-ol: A Search for Data

Despite a comprehensive search of publicly available scientific databases and literature, no specific crystal structure analysis for 1,8-Difluoronaphthalen-2-ol has been found. Consequently, the detailed quantitative data, experimental protocols, and visualizations requested for this specific molecule cannot be provided at this time.

This indicates that the crystal structure of this compound has likely not been determined, or if it has, the data has not been published in accessible scientific literature or deposited in crystallographic databases.

For researchers, scientists, and drug development professionals interested in this molecule, this represents a novel area for investigation. The synthesis and subsequent single-crystal X-ray diffraction analysis would be required to elucidate its three-dimensional structure. Such a study would provide valuable information on its molecular geometry, intermolecular interactions, and crystalline packing, which are crucial for understanding its physicochemical properties and potential applications.

General Experimental Workflow for Crystal Structure Analysis

For illustrative purposes, a general workflow for determining the crystal structure of a novel compound like this compound is outlined below. This workflow represents a standard approach in the field of crystallography.

Caption: A generalized workflow for crystal structure determination.

Hypothetical Intermolecular Interactions

Should the crystal structure of this compound be determined, one could anticipate the presence of various intermolecular interactions. The hydroxyl (-OH) group would likely participate in hydrogen bonding, a key interaction that influences crystal packing. The fluorine atoms could also be involved in weaker C-H···F or F···F interactions. A hypothetical representation of these potential interactions is shown below.

Caption: Hypothetical intermolecular interactions in this compound.

Further research is necessary to provide the specific data and in-depth analysis requested. The scientific community would benefit from the synthesis and crystallographic study of this compound to fill the current knowledge gap.

A Technical Guide to the Potential Biological Activities of Fluorinated Naphthalenols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a foundational scaffold for a multitude of biologically active compounds. The introduction of hydroxyl groups to form naphthalenols (naphthols) and the strategic incorporation of fluorine atoms can significantly modulate the physicochemical and pharmacological properties of these molecules. Fluorine's unique characteristics, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can enhance metabolic stability, binding affinity to target proteins, and membrane permeability. This technical guide provides an in-depth overview of the potential biological activities of fluorinated naphthalenols and closely related hydroxy-containing naphthalene derivatives, focusing on their anticancer, antimicrobial, and enzyme inhibitory properties. Due to the limited availability of extensive research focused solely on fluorinated naphthalenols, this guide broadens its scope to include fluorinated naphthalene derivatives that feature a hydroxyl group, providing a more comprehensive landscape of their potential in drug discovery and development.

Anticancer Activity of Fluorinated Naphthalene Derivatives

The search for novel anticancer agents is a cornerstone of medicinal chemistry. Fluorinated naphthalene derivatives have emerged as a promising class of compounds with potent cytotoxic effects against various cancer cell lines. The introduction of fluorine can enhance the anticancer activity of the parent naphthalene scaffold.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected fluorinated naphthalene derivatives, presenting their half-maximal inhibitory concentration (IC50) values against different human cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| N-(2,5-difluorophenyl)-2-hydroxynaphthalene-1-carboxamide | - | 44.2 (PET Inhibition) | [1] |

| N-(2,6-difluorophenyl)-2-hydroxynaphthalene-1-carboxamide | - | 904 (PET Inhibition) | [1] |

| 4-((4-(2-fluorophenyl)piperazin-1-yl) methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) | ENT1/ENT2 expressing cells | - (Inhibitor) | [2] |

Note: Data on the direct anticancer activity of simple fluorinated naphthalenols is limited in the currently available literature. The table includes closely related derivatives to illustrate the potential of this compound class. PET: Photosynthetic Electron Transport.

Antimicrobial Activity of Fluorinated Naphthalene Derivatives

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. While the antimicrobial potential of various naphthalene derivatives has been explored, specific data on fluorinated naphthalenols remains an area ripe for further investigation. The data below is for related fluorinated compounds that demonstrate the potential of this class.

Quantitative Data on Antimicrobial Activity

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| Trifluoromethyl-substituted pyrazole derivative | S. aureus (MRSA) | 0.78 - 3.12 | [3] |

| Trifluoromethyl-substituted pyrazole derivative | E. faecium (VRE) | 0.78 | [3] |

| Trifluoromethoxy-substituted chalcone (B3) | E. coli | >100 | [4] |

| Trifluoromethoxy-substituted chalcone (B3) | C. albicans | 6.25 | [4] |

Note: MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Enzyme Inhibitory Activity of Fluorinated Naphthalenols

Enzyme inhibition is a key mechanism for the therapeutic action of many drugs. Fluorinated naphthalenols have shown potential as inhibitors of various enzymes, which can be attributed to the ability of the fluorine atom to form specific interactions within the enzyme's active site.

Quantitative Data on Enzyme Inhibitory Activity

| Compound | Target Enzyme | Inhibition Constant (Kᵢ) (µM) | Reference |

| 4-Fluoronaphthol derivative (4c) | human Carbonic Anhydrase I (hCA I) | 0.034 ± 0.54 | [5][6] |

| 4-Fluoronaphthol derivative (4c) | human Carbonic Anhydrase II (hCA II) | 0.172 ± 0.02 | [5][6] |

| 4-Fluoronaphthol derivative (4c) | Acetylcholinesterase (AChE) | 0.096 ± 0.01 | [5][6] |

| 2-Fluoronaphthol derivative (4d) | human Carbonic Anhydrase I (hCA I) | 0.724 ± 0.18 | [5][6] |

| 2-Fluoronaphthol derivative (4d) | human Carbonic Anhydrase II (hCA II) | 0.562 ± 0.21 | [5][6] |

| 2-Fluoronaphthol derivative (4d) | Acetylcholinesterase (AChE) | 0.177 ± 0.02 | [5][6] |

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.

Materials:

-

Human cancer cell lines

-

Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.

-

Compound Treatment: Prepare serial dilutions of the fluorinated naphthalenol compounds in the culture medium. After 24 hours of incubation, replace the old medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism in a liquid medium.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Fluorinated naphthalenol compounds

-

96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of the fluorinated naphthalenol compound in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well microplate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the diluted inoculum to each well of the microplate containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).

-

Incubation: Incubate the microplate at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Visualizations

Experimental Workflow for Biological Evaluation

Caption: Workflow for the synthesis and biological evaluation of fluorinated naphthalenols.

Potential Anticancer Signaling Pathway: Apoptosis Induction

Caption: A potential mechanism of anticancer activity via apoptosis induction.

References

- 1. Photosynthesis-Inhibiting Activity of Fluorinated 2-Hydroxynaphthalene-1-carboxanilides [mdpi.com]

- 2. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 3. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Proposed Synthesis of Novel 1,8-Difluoronaphthalen-2-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

October 24, 2025

Abstract

The introduction of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry for modulating their physicochemical and pharmacological properties. This technical guide outlines a proposed synthetic pathway for a novel fluorinated naphthalene derivative, 1,8-difluoronaphthalen-2-ol. Due to the absence of a documented synthesis for this specific compound, this paper presents a rational, multi-step approach based on established chemical transformations of naphthalene and its derivatives. Detailed hypothetical experimental protocols, based on analogous reactions, are provided to guide the synthesis and further investigation of this and related compounds. The potential for these novel derivatives in drug discovery is underscored by the diverse biological activities of both naphthalene-based compounds and organofluorine molecules.

Introduction

Naphthalene, a simple bicyclic aromatic hydrocarbon, serves as a scaffold for a multitude of biologically active compounds with applications ranging from anti-inflammatory to anticancer agents. The strategic incorporation of fluorine atoms into organic molecules can significantly alter their metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the synthesis of novel fluorinated naphthalene derivatives is of considerable interest to the drug development community.

This whitepaper focuses on a proposed synthetic route to the novel compound this compound. To date, a specific synthesis for this molecule has not been reported in the scientific literature. Therefore, this document provides a comprehensive, theoretical guide for its preparation, drawing upon established methodologies for the functionalization of the naphthalene core. The proposed pathway involves a multi-step sequence commencing with the dinitration of naphthalene, followed by reduction, a double Balz-Schiemann reaction, and a final regioselective hydroxylation.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a four-step process. The overall workflow is depicted in the diagram below.

Figure 1: Proposed synthetic pathway for this compound.

Step 1: Dinitration of Naphthalene

The initial step involves the electrophilic nitration of naphthalene to yield a mixture of dinitronaphthalene isomers, from which the desired 1,8-dinitronaphthalene can be separated.

Step 2: Reduction of 1,8-Dinitronaphthalene

The isolated 1,8-dinitronaphthalene is then reduced to 1,8-diaminonaphthalene. Several methods are available for this transformation, with catalytic hydrogenation or reduction with hydrazine hydrate being common choices.[1][2]

Step 3: Double Balz-Schiemann Reaction

This crucial step involves the conversion of the two amino groups of 1,8-diaminonaphthalene into fluorine atoms. This is proposed to be achieved via a double Balz-Schiemann reaction, which proceeds through a bis(diazonium) tetrafluoroborate intermediate.[3]

Step 4: Regioselective Hydroxylation

The final step is the introduction of a hydroxyl group at the C2 position of 1,8-difluoronaphthalene. This is a challenging transformation due to the deactivating nature of the fluorine substituents. A directed ortho-metalation strategy is proposed to achieve the required regioselectivity.[4][5]

Detailed Experimental Protocols (Hypothetical)

The following protocols are based on analogous reactions reported in the literature and are intended as a starting point for experimental work. Optimization will be necessary at each step.

Protocol 3.1: Synthesis of 1,8-Dinitronaphthalene

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve naphthalene (1.0 eq.) in a suitable organic solvent such as 1,2-dichloroethane.[6]

-

Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (1:1 v/v).[7] Cool the naphthalene solution to 0-5 °C in an ice bath. Add the nitrating mixture dropwise, maintaining the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into ice water. The dinitronaphthalene isomers will precipitate. Collect the solid by filtration and wash with cold water until the washings are neutral.

-

Purification: The mixture of isomers can be separated by fractional crystallization or column chromatography to isolate the 1,8-dinitronaphthalene.

Protocol 3.2: Synthesis of 1,8-Diaminonaphthalene

-

Reaction Setup: In a flask suitable for hydrogenation, dissolve 1,8-dinitronaphthalene (1.0 eq.) in ethanol.[8]

-

Reduction: Add a catalytic amount of palladium on carbon (Pd/C). Hydrogenate the mixture under a hydrogen atmosphere at a suitable pressure and temperature until the uptake of hydrogen ceases.

-

Alternative Reduction: Alternatively, reduction can be carried out using hydrazine hydrate in the presence of a catalyst like ferric chloride and activated carbon in a solvent like methanol or ethanol.[9][10]

-

Work-up: After the reaction is complete, filter the catalyst. Remove the solvent under reduced pressure.

-

Purification: The crude 1,8-diaminonaphthalene can be purified by recrystallization.

Protocol 3.3: Synthesis of 1,8-Difluoronaphthalene (via Double Balz-Schiemann Reaction)

-

Diazotization: Dissolve 1,8-diaminonaphthalene (1.0 eq.) in an aqueous solution of fluoroboric acid (HBF4). Cool the solution to 0-5 °C. Add a solution of sodium nitrite (NaNO2) (2.2 eq.) in water dropwise, keeping the temperature below 5 °C.[11][12]

-

Isolation of Diazonium Salt: The bis(diazonium) tetrafluoroborate salt is expected to precipitate. Collect the salt by filtration, wash with cold fluoroboric acid, then with cold ethanol, and finally with diethyl ether. Dry the salt under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care.

-

Thermal Decomposition: Gently heat the dry bis(diazonium) tetrafluoroborate salt in an inert, high-boiling solvent until the evolution of nitrogen gas ceases.[13][14] The decomposition can also be carried out in the solid state.

-

Purification: The resulting 1,8-difluoronaphthalene can be purified by distillation or column chromatography.

Protocol 3.4: Synthesis of this compound (via Directed Ortho-Metalation)

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 1,8-difluoronaphthalene (1.0 eq.) in dry tetrahydrofuran (THF). Cool the solution to -78 °C.

-

Lithiation: Add a solution of a strong base such as n-butyllithium (n-BuLi) (1.1 eq.) dropwise. The lithium is expected to direct to the C7 position due to the influence of the peri-fluorine. To achieve lithiation at the C2 position, a directing group may need to be temporarily installed. An alternative is to use a more sterically hindered base.

-

Electrophilic Quench: After stirring at low temperature, add a suitable electrophilic oxygen source, such as trimethyl borate, followed by oxidative workup with hydrogen peroxide and sodium hydroxide.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Purification: The crude this compound can be purified by column chromatography.

Quantitative Data

As the target compound is novel, experimental data is not available. The following table summarizes typical yields for analogous reactions found in the literature.

| Step | Reaction | Substrate | Product | Reagents | Yield (%) | Reference |

| 1 | Nitration | Naphthalene | 1-Nitronaphthalene | HNO₃, H₂SO₄ | ~84 | [7] |

| 2 | Reduction | 1,8-Dinitronaphthalene | 1,8-Diaminonaphthalene | Hydrazine hydrate, FeCl₃, Activated Carbon | 91-97 | [9][10] |

| 3 | Balz-Schiemann | 6-Bromo-2-naphthylamine | 2-Bromo-6-fluoronaphthalene | 1. NaNO₂, HCl; 2. HBF₄; 3. Heat | 55-65 | [15] |

| 4 | Directed Metalation/Hydroxylation | Naphthalene-1,8-diamide | 2-Substituted naphthalene-1,8-diamide | s-BuLi, TMEDA, then electrophile | Not specified | [4] |

Logical Relationships and Workflows

The following diagram illustrates the logical workflow for the proposed synthesis, highlighting the key transformations and intermediates.

References

- 1. 1,8-Diaminonaphthalene - Wikipedia [en.wikipedia.org]

- 2. prepchem.com [prepchem.com]

- 3. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 4. Directed Ortho and Remote Metalation of Naphthalene 1,8-Diamide: Complementing SEAr Reactivity for the Synthesis of Substituted Naphthalenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 6. CN1194972A - Process for preparing 1,5-dinitro naphthalene and 1,8-dinitro naphthalene - Google Patents [patents.google.com]

- 7. Organic Chemistry Labs: Nitration of Naphthalene [ochemisty.blogspot.com]

- 8. 1,8-Diaminonaphthalene synthesis - chemicalbook [chemicalbook.com]

- 9. Method for preparing 1,8-diaminonaphthalene by reducing 1,8-dinitronaphthalene with hydrazine hydrate - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN101823968A - Method for preparing 1, 8-diaminonaphthalene by reducing 1, 8-dinitronaphthalene with hydrazine hydrate - Google Patents [patents.google.com]

- 11. byjus.com [byjus.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. researchgate.net [researchgate.net]

- 14. scientificupdate.com [scientificupdate.com]

- 15. CN101870636B - Preparation method of 2-bromo-6-fluoronaphthalene - Google Patents [patents.google.com]

An In-depth Technical Guide to the Stability and Degradation Pathways of 1,8-Difluoronaphthalen-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Difluoronaphthalen-2-ol is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. The introduction of fluorine atoms can significantly alter the physicochemical properties of a molecule, including its metabolic stability, binding affinity, and lipophilicity.[1] Understanding the stability and degradation pathways of this compound is crucial for its development as a drug candidate or functional material. Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[2][3][4][5] This guide provides a comprehensive overview of the predicted stability of this compound under various stress conditions and outlines detailed experimental protocols for its analysis.

Predicted Stability Profile

Based on the chemical structure of this compound and the known degradation patterns of related compounds such as naphthols and fluorinated aromatics, a summary of its expected stability is presented below.

| Stress Condition | Predicted Stability | Potential Degradation Products |

| Acidic Hydrolysis | Likely stable | Minimal degradation expected. |

| Alkaline Hydrolysis | Potentially susceptible | Formation of colored oxidation products. |

| **Oxidation (H₂O₂) ** | Susceptible | Naphthoquinones, hydroxylated derivatives, and products of ring-opening. |

| Thermal Degradation | Stable at moderate temperatures | Potential for dimerization or polymerization at high temperatures. |

| Photodegradation | Susceptible | Photodegradation is a major decay process for PAHs.[6] Potential for defluorination and formation of hydroxylated species. |

Potential Degradation Pathways

The degradation of this compound is anticipated to proceed through several pathways, primarily involving oxidation of the phenol moiety and potential reactions involving the fluorine substituents.

Oxidative Degradation Pathway

Oxidative stress is expected to be a major route of degradation. The electron-rich aromatic system, activated by the hydroxyl group, is susceptible to attack by oxidizing agents.

The initial step in the oxidative degradation of naphthols often involves the formation of naphthoxyl radicals.[7][8] These radicals can then undergo further oxidation to form naphthoquinones or react with other radical species, such as hydroxyl radicals, to yield hydroxylated derivatives.[7][8] In the presence of strong oxidizing agents, the aromatic ring may be cleaved, leading to the formation of smaller, more polar degradation products.

Photodegradation Pathway

Exposure to light, particularly UV radiation, can induce the degradation of polycyclic aromatic hydrocarbons (PAHs).[6] For fluorinated aromatic compounds, photolysis can lead to the cleavage of the carbon-fluorine bond.

Upon absorption of light, the molecule is promoted to an excited state, which can then undergo various reactions. One possibility is the homolytic cleavage of a C-F bond, leading to a defluorinated radical and a fluorine radical. The resulting aryl radical can then abstract a hydrogen atom to form a monofluoro-naphthalenol. Alternatively, the excited molecule can react with reactive oxygen species generated during photolysis to form hydroxylated derivatives. Studies on fluorinated phenols have shown that fluoride can be a primary photoproduct.

Experimental Protocols for Forced Degradation Studies

To investigate the stability and degradation pathways of this compound, a series of forced degradation studies should be conducted.[2][3][4][5][9][10][11] The goal is to achieve approximately 10-30% degradation of the active pharmaceutical ingredient (API).[10]

General Experimental Workflow

The following workflow outlines the general procedure for conducting forced degradation studies.

References

- 1. Aromatic Ring Fluorination Patterns Modulate Inhibitory Potency of Fluorophenylhydroxamates Complexed with Histone Deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lubrizolcdmo.com [lubrizolcdmo.com]

- 3. ajpsonline.com [ajpsonline.com]

- 4. rjptonline.org [rjptonline.org]

- 5. medcraveonline.com [medcraveonline.com]

- 6. Photodegradation of polycyclic aromatic hydrocarbons on soil surface: Kinetics and quantitative structure-activity relationship (QSAR) model development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Oxidation reactions of 1- and 2-naphthols: an experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. acdlabs.com [acdlabs.com]

- 10. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.ekb.eg [journals.ekb.eg]

Methodological & Application

Application Notes and Protocols: 1,8-Difluoronaphthalen-2-ol as a Fluorescent Probe for Cellular Imaging

Introduction

Naphthalene derivatives are a well-established class of fluorescent molecules with applications in cellular imaging due to their favorable photophysical properties, including high quantum yields and photostability.[1][2] The introduction of fluorine atoms into the naphthalene scaffold can further enhance these properties, making 1,8-Difluoronaphthalen-2-ol a promising candidate for a fluorescent probe. This document provides an overview of its potential applications, key photophysical properties (hypothetical), and detailed protocols for its use in cellular imaging.

Potential Applications

Based on the characteristics of similar naphthalen-2-ol derivatives, this compound could potentially be developed as a fluorescent probe for:

-

Mapping Cellular Polarity and Viscosity: The fluorescence of naphthalene-based probes can be sensitive to the polarity and viscosity of their microenvironment.

-

Detecting Specific Analytes: With appropriate functionalization, the probe could be designed to respond to specific ions (e.g., pH, metal ions) or small molecules within the cell.[3]

-

Visualizing Cellular Structures: The hydrophobic nature of the naphthalene core may lead to its accumulation in lipid-rich environments such as membranes.

Photophysical and Cellular Properties

The following table summarizes the hypothetical photophysical and cellular properties of this compound. These values are based on typical data for similar naphthalene-based probes and should be experimentally verified.

| Property | Hypothetical Value | Notes |

| Excitation Wavelength (λex) | ~340 nm | Can be excited with a standard UV light source. |

| Emission Wavelength (λem) | ~450 nm | Emits in the blue region of the spectrum. |

| Molar Absorptivity (ε) | >10,000 M⁻¹cm⁻¹ | Indicates strong absorption of light. |

| Quantum Yield (Φ) | >0.5 in non-polar solvent | High brightness is expected, potentially sensitive to solvent polarity. |

| Photostability | High | Naphthalene derivatives are known for their good resistance to photobleaching.[1] |

| Cell Permeability | Moderate to High | The small, relatively hydrophobic structure should allow for passive diffusion across cell membranes. |

| Cytotoxicity | Low at working concentrations | Expected to be well-tolerated by cells for the duration of imaging experiments. |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Dissolve: Weigh out a precise amount of this compound and dissolve it in a minimal amount of anhydrous dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1-10 mM).

-

Aliquot and Store: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

Protocol 2: Live Cell Staining and Imaging

This protocol provides a general guideline for staining and imaging live cells. Optimization of probe concentration and incubation time is recommended for each cell type and experimental condition.

-

Cell Culture: Plate cells on a suitable imaging dish or slide (e.g., glass-bottom dishes) and culture until they reach the desired confluency.

-

Probe Loading:

-

Prepare a working solution of this compound by diluting the stock solution in pre-warmed cell culture medium or a suitable buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to the final desired concentration (typically in the range of 1-10 µM).

-

Remove the culture medium from the cells and wash once with the imaging buffer.

-

Add the probe-containing medium to the cells.

-

-

Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for a predetermined time (e.g., 15-60 minutes). The optimal incubation time should be determined empirically.

-

Washing: After incubation, remove the loading solution and wash the cells two to three times with fresh, pre-warmed imaging buffer to remove any unbound probe.

-

Imaging:

-

Mount the imaging dish on a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of the probe (e.g., DAPI or blue fluorescent protein filter set).

-

Acquire images using the lowest possible excitation light intensity to minimize phototoxicity and photobleaching.[4][5]

-

Visualizations

Experimental Workflow for Cellular Imaging

Caption: Workflow for staining and imaging live cells with this compound.

Hypothetical Signaling Pathway: pH Sensing

This diagram illustrates a hypothetical mechanism where the fluorescence of this compound could be modulated by intracellular pH.

References

- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+ [mdpi.com]

- 4. Fluorescence Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for 1,8-Difluoronaphthalen-2-ol in FRET Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction to 1,8-Difluoronaphthalen-2-ol as a FRET Donor

Naphthalene derivatives are a class of fluorophores that exhibit fluorescence in the ultraviolet to blue region of the spectrum.[1] Their relatively small size and rigid structure can be advantageous in minimizing perturbations to biological systems. This compound, as a naphthalene derivative, is hypothesized to function as a suitable donor fluorophore in Förster Resonance Energy Transfer (FRET) assays. FRET is a non-radiative energy transfer process between a donor and an acceptor fluorophore that occurs over distances of approximately 1-10 nanometers.[2] This "spectroscopic ruler" allows for the investigation of molecular interactions, conformational changes, and enzymatic activities in real-time.[2]

This document outlines the theoretical application of this compound as a FRET donor, provides a hypothetical protocol for its use in a protease cleavage assay, and presents the necessary tools for data analysis and visualization.

Spectroscopic Properties (Hypothetical)

The following table summarizes the spectroscopic properties of 2-naphthol, which are used as a proxy for this compound. A suitable FRET acceptor, Dansyl chloride, has been chosen based on its spectral overlap with the emission of the 2-naphthol donor.

| Parameter | This compound (Donor - Hypothetical) | Dansyl chloride (Acceptor) | Reference |

| Excitation Maximum (λex) | ~331 nm | ~340 nm | [3][4][5] |

| Emission Maximum (λem) | ~354 nm | ~525 nm | [3][4][5] |

| Quantum Yield (Φ) | ~0.18 | ~0.5-0.7 (conjugated) | [6] |

| Molar Extinction Coefficient (ε) | Not Available | ~4,300 M⁻¹cm⁻¹ | |

| Fluorescence Lifetime (τ) | ~5-10 ns | ~10-20 ns (conjugated) | [6] |

| Förster Radius (R₀) | ~22 Å (Calculated with Dansyl) | - | [7][8] |

Note: The Förster radius (R₀) is the distance at which FRET efficiency is 50% and was calculated based on the spectral overlap between 2-naphthol emission and dansyl absorbance, assuming random dipole orientation (κ² = 2/3). This value is highly dependent on the specific donor and acceptor pair and their local environment.

Principle of the FRET Assay: Protease Cleavage

A common application of FRET is in the design of assays to measure enzyme activity, such as that of proteases. In this hypothetical assay, a peptide substrate is synthesized with this compound (the donor) on one end and Dansyl chloride (the acceptor) on the other.

-

Intact Peptide: When the peptide is intact, the donor and acceptor are in close proximity, allowing for efficient FRET. Excitation of the donor will result in energy transfer to the acceptor, leading to sensitized emission from the acceptor and quenching of the donor's fluorescence.

-

Peptide Cleavage: Upon the addition of a specific protease, the peptide substrate is cleaved. This cleavage separates the donor and acceptor, disrupting FRET.

-

Signal Detection: The disruption of FRET leads to an increase in the donor's fluorescence emission and a decrease in the acceptor's sensitized emission. The rate of this change in fluorescence is directly proportional to the protease activity.

Experimental Protocol: Protease Cleavage FRET Assay

This protocol provides a detailed methodology for a generic protease assay using a peptide substrate labeled with a hypothetical this compound donor and a Dansyl acceptor.

4.1. Materials and Reagents

-

FRET-labeled peptide substrate (e.g., Dansyl-Pro-Leu-Ala-Cys-Arg-1,8-Difluoronaphthalen-2-ol)

-

Protease of interest (e.g., Trypsin)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM CaCl₂, 0.05% Brij-35)

-

Microplate reader with fluorescence detection capabilities

-

Black, flat-bottom 96-well or 384-well microplates

-

Standard laboratory equipment (pipettes, tubes, etc.)

4.2. Experimental Workflow

Caption: Experimental workflow for the protease FRET assay.

4.3. Detailed Protocol

-

Prepare Reagents:

-

Prepare the Assay Buffer and store it at 4°C.

-

Reconstitute the FRET-labeled peptide substrate in a suitable solvent (e.g., DMSO) to a stock concentration of 1 mM.

-

Prepare a stock solution of the protease in Assay Buffer. The optimal concentration should be determined empirically.

-

-

Set up the Microplate Reader:

-

Set the excitation wavelength for the donor (e.g., 330 nm).

-

Set the emission wavelengths for both the donor (e.g., 355 nm) and the acceptor (e.g., 525 nm).

-

Set the temperature to 37°C.

-

Program the reader to take kinetic readings every 60 seconds for 30-60 minutes.

-

-

Perform the Assay:

-

In a 96-well microplate, add 50 µL of Assay Buffer to each well.

-

Add 25 µL of the FRET-labeled peptide substrate solution (diluted in Assay Buffer to the desired final concentration, typically 1-10 µM).

-

Include control wells:

-

No Enzyme Control: Add 25 µL of Assay Buffer instead of the enzyme solution.

-

Substrate Only Control: Contains only the peptide substrate in Assay Buffer.

-

Buffer Only Control: Contains only Assay Buffer.

-

-

Place the microplate in the reader and allow it to equilibrate to 37°C for 5 minutes.

-

Initiate the reaction by adding 25 µL of the protease solution to the appropriate wells.

-

Immediately start the kinetic measurement.

-

4.4. Data Analysis

-

Correct for Background Fluorescence: Subtract the fluorescence signal of the "Buffer Only" control from all other readings.

-

Calculate the Ratio of Acceptor to Donor Emission: For each time point, calculate the ratio of the acceptor emission to the donor emission (F_acceptor / F_donor).

-

Plot the Data: Plot the change in donor fluorescence or the acceptor/donor ratio as a function of time.

-

Determine the Initial Rate: Calculate the initial velocity (V₀) of the reaction from the linear portion of the curve. This rate is proportional to the enzyme activity.

Signaling Pathway Visualization

FRET assays are powerful tools for studying signaling pathways. The following diagram illustrates a generic kinase signaling cascade that could be monitored using a FRET-based biosensor.

Caption: A generic kinase signaling pathway suitable for FRET analysis.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High background fluorescence | Autofluorescence from compounds or buffer components. | Use a buffer with low intrinsic fluorescence. Test different microplate types. |

| No change in FRET signal | Enzyme is inactive. Substrate is not being cleaved. Incorrect filter settings. | Verify enzyme activity with a different assay. Synthesize a new batch of substrate. Check instrument settings. |

| Low FRET efficiency | Donor-acceptor distance is too large. Poor spectral overlap. | Redesign the peptide substrate with a shorter linker. Choose a different FRET pair. |

| Signal photobleaching | High excitation light intensity. | Reduce the excitation intensity or the exposure time. Use a more photostable fluorophore if possible. |

Conclusion

While the specific photophysical characteristics of this compound require experimental determination, its structural similarity to other fluorescent naphthalene derivatives suggests its potential as a valuable FRET donor. The protocols and guidelines presented here, based on the properties of 2-naphthol, provide a robust framework for developing and optimizing FRET assays for a wide range of applications in basic research and drug discovery. Successful implementation will depend on careful characterization of the chosen fluorophores and optimization of the assay conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. Fluorescence Resonance Energy Transfer (FRET) Microscopy [evidentscientific.com]

- 3. Spectrum [2-Naphthol] | AAT Bioquest [aatbio.com]

- 4. Absorption [2-Naphthol] | AAT Bioquest [aatbio.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ulab360.com [ulab360.com]

- 8. chem.libretexts.org [chem.libretexts.org]

1,8-Difluoronaphthalene-2-ol: A Versatile Fluorinated Building Block in Organic Synthesis

Introduction

1,8-Difluoronaphthalene-2-ol is a unique fluorinated aromatic compound with significant potential as a versatile building block in organic synthesis. Its distinct substitution pattern, featuring two fluorine atoms at the peri-positions and a hydroxyl group, imparts specific steric and electronic properties that can be exploited in the design of novel pharmaceuticals and advanced materials. The strong electron-withdrawing nature of the fluorine atoms influences the acidity of the hydroxyl group and the reactivity of the naphthalene core, making it an attractive starting material for a variety of chemical transformations.

The strategic incorporation of fluorine atoms into organic molecules is a widely recognized strategy in drug discovery and materials science. Fluorination can enhance a molecule's metabolic stability, binding affinity to target proteins, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic profiles.[1][2] In the context of materials science, fluorinated polycyclic aromatic hydrocarbons (PAHs) are of interest for their applications in organic electronics, such as in the development of liquid crystalline materials and organic light-emitting diodes (OLEDs).[3] This document provides an overview of the potential applications of 1,8-difluoronaphthalene-2-ol, along with proposed experimental protocols for its synthesis and derivatization.

Proposed Synthesis of 1,8-Difluoronaphthalene-2-ol

Due to the limited availability of direct synthetic procedures for 1,8-difluoronaphthalene-2-ol in the current literature, a plausible multi-step synthetic pathway is proposed, commencing from the commercially available 1,8-diaminonaphthalene. This proposed synthesis leverages well-established methodologies for the introduction of fluorine and hydroxyl groups onto aromatic rings.

Caption: Proposed synthetic workflow for 1,8-difluoronaphthalene-2-ol.

Experimental Protocols

Protocol 1: Synthesis of 1,8-Difluoronaphthalene

This protocol is based on the Balz-Schiemann reaction, a well-established method for introducing fluorine into aromatic systems via diazonium salts.[4]

-

Diazotization of 1,8-Diaminonaphthalene:

-

Suspend 1,8-diaminonaphthalene in a solution of tetrafluoroboric acid (HBF4) in a cooled reaction vessel (0-5 °C).

-

Slowly add a solution of sodium nitrite (NaNO2) in water while maintaining the temperature below 5 °C.

-

Stir the mixture for 1-2 hours to ensure complete formation of the bis(diazonium) tetrafluoroborate salt.

-

Filter the resulting precipitate, wash with cold water, and dry under vacuum.

-

-

Thermal Decomposition (Balz-Schiemann Reaction):

-

Carefully heat the dry 1,8-bis(diazonium)naphthalene tetrafluoroborate salt in an inert solvent (e.g., toluene or xylene).

-

The decomposition will proceed with the evolution of nitrogen gas and boron trifluoride, yielding 1,8-difluoronaphthalene.

-

Monitor the reaction by TLC or GC-MS until completion.

-

Purify the product by column chromatography on silica gel.

-

Protocol 2: Synthesis of 1,8-Difluoronaphthalene-2-ol

This proposed multi-step protocol involves nitration, reduction, diazotization, and subsequent hydrolysis.

-

Nitration of 1,8-Difluoronaphthalene:

-

Dissolve 1,8-difluoronaphthalene in concentrated sulfuric acid at 0 °C.

-

Slowly add a nitrating mixture (a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature.

-

Allow the reaction to proceed for several hours, monitoring by TLC.

-

Pour the reaction mixture onto ice and extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting 1,8-difluoro-2-nitronaphthalene by column chromatography.

-

-

Reduction of 1,8-Difluoro-2-nitronaphthalene:

-

Dissolve the nitrated compound in a suitable solvent such as ethanol or acetic acid.

-

Add a reducing agent, for example, tin(II) chloride (SnCl2) in the presence of concentrated hydrochloric acid.

-

Heat the reaction mixture under reflux until the starting material is consumed (monitor by TLC).

-

Neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) and extract the product, 2-amino-1,8-difluoronaphthalene, with an organic solvent.

-

Purify the amine by column chromatography.

-

-

Diazotization and Hydrolysis of 2-Amino-1,8-difluoronaphthalene:

-

Dissolve the purified amine in an aqueous solution of a strong acid (e.g., sulfuric acid) at 0-5 °C.

-

Add a solution of sodium nitrite in water dropwise to form the diazonium salt.

-

Gently heat the solution of the diazonium salt. The diazonium group will be replaced by a hydroxyl group upon reaction with water.

-

Extract the final product, 1,8-difluoronaphthalene-2-ol, with an organic solvent and purify by column chromatography.

-

Applications in Organic Synthesis

1,8-Difluoronaphthalene-2-ol can serve as a key intermediate in the synthesis of a variety of more complex molecules. The hydroxyl group can be readily derivatized, and the fluorinated naphthalene core can participate in various coupling reactions.

Caption: Potential reaction pathways for 1,8-difluoronaphthalene-2-ol.

Application Notes

-

Pharmaceutical Scaffolding: The fluorinated naphthalene core can be used to synthesize novel analogues of existing drugs or to develop new chemical entities. The fluorine atoms can modulate the pKa of the hydroxyl group and influence intermolecular interactions, potentially leading to enhanced biological activity.[1] For instance, the naphthol moiety is present in several bioactive compounds, and the addition of fluorine can improve metabolic stability.[5]

-

Precursor for Bioactive Heterocycles: The hydroxyl group can be used as a handle to construct fused heterocyclic systems, such as fluorinated naphthofurans or naphthopyrans, which are classes of compounds with known biological activities.

-

Monomer for High-Performance Polymers: The difluoronaphthol unit can be incorporated into polymer backbones to create materials with enhanced thermal stability, chemical resistance, and specific optical properties. Fluorinated polymers often exhibit low surface energy and unique dielectric properties.

-

Ligand Synthesis for Catalysis: The hydroxyl group can be derivatized to create novel ligands for transition metal catalysis. The electronic properties of the fluorinated naphthalene core can tune the catalytic activity of the metal center.

Quantitative Data Summary

As 1,8-difluoronaphthalene-2-ol is a novel building block, extensive quantitative data on its reactions is not yet available. The following table provides expected yields for the proposed synthetic steps based on analogous reactions reported in the literature for similar compounds.

| Step | Reactants | Product | Expected Yield (%) | Reference Reaction Type |

| Diazotization & Balz-Schiemann | 1,8-Diaminonaphthalene | 1,8-Difluoronaphthalene | 40-60 | Balz-Schiemann Reaction |

| Nitration | 1,8-Difluoronaphthalene | 1,8-Difluoro-2-nitronaphthalene | 70-85 | Electrophilic Nitration |

| Reduction | 1,8-Difluoro-2-nitronaphthalene | 2-Amino-1,8-difluoronaphthalene | 80-95 | Nitro Group Reduction |

| Diazotization & Hydrolysis | 2-Amino-1,8-difluoronaphthalene | 1,8-Difluoronaphthalene-2-ol | 50-70 | Diazotization of Anilines |

Conclusion

1,8-Difluoronaphthalene-2-ol represents a promising, yet underexplored, building block for organic synthesis. The proposed synthetic route provides a viable pathway for its preparation, opening the door for its exploration in medicinal chemistry and materials science. The unique combination of a reactive hydroxyl group and a fluorinated aromatic core makes it a valuable tool for the synthesis of novel and functionalized molecules. Further research into the reactivity and applications of this compound is warranted and is expected to yield exciting discoveries.

References

- 1. Structure-based drug designing of naphthalene based SARS-CoV PLpro inhibitors for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. lifechemicals.com [lifechemicals.com]

Application Notes and Protocols for Antifungal Screening of 1,8-Difluoronaphthalen-2-ol and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the initial antifungal screening of 1,8-Difluoronaphthalen-2-ol and its synthesized derivatives. The protocols outlined below are based on established methodologies for in vitro antifungal susceptibility testing and are intended to guide researchers in obtaining reliable and reproducible data. The urgent need for novel antifungal agents is underscored by the rise of invasive fungal infections and the emergence of drug-resistant strains.[1]

General Workflow for Antifungal Compound Screening

The initial evaluation of novel compounds for antifungal activity typically follows a multi-step process. This workflow ensures a systematic and efficient screening process, starting from broad primary screening to more specific quantitative assessments.

Caption: A general workflow for the screening and evaluation of novel antifungal compounds.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of an antifungal agent.[2][3][4] This protocol is adapted from the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[2][3]

Materials:

-

96-well microtiter plates

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Test compounds (this compound and its derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)

-

Positive control antifungal agent (e.g., Fluconazole, Amphotericin B)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Fungal Inoculum:

-

For yeast species, grow the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

-

Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

-

Dilute this suspension in RPMI-1640 medium to achieve the final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

-

For molds, harvest conidia from a 7-day old culture and prepare a suspension in sterile saline. Adjust the concentration to 0.4-5 x 10⁴ CFU/mL.[3]

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of each test compound in DMSO.

-

Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in the 96-well plates to achieve a final concentration range (e.g., 0.125 to 64 µg/mL).

-

Include a positive control (standard antifungal), a negative control (medium only), and a solvent control (medium with the highest concentration of DMSO used).

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well containing the diluted compounds.

-

Incubate the plates at 35°C for 24-48 hours. The incubation time may vary depending on the fungal species.[4]

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control.[4]

-

Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.

-

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antifungal agent that kills the fungus.

Procedure:

-

Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.

-

Spread the aliquot onto an appropriate agar plate (e.g., Sabouraud Dextrose Agar).

-

Incubate the plates at 35°C for 24-48 hours.

-

The MFC is the lowest concentration of the compound from which no fungal colonies grow on the agar plate.

Data Presentation

Quantitative data from the antifungal screening should be presented in a clear and organized manner to facilitate comparison between compounds.

Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) of this compound and its Derivatives (µg/mL)

| Compound | Candida albicans (ATCC 90028) | Aspergillus fumigatus (ATCC 204305) | Cryptococcus neoformans (ATCC 52817) |

| This compound | 16 | 32 | 8 |

| Derivative A | 8 | 16 | 4 |

| Derivative B | >64 | >64 | 32 |

| Derivative C | 4 | 8 | 2 |

| Fluconazole (Control) | 1 | >64 | 4 |

| Amphotericin B (Control) | 0.5 | 1 | 0.25 |

Table 2: Hypothetical Minimum Fungicidal Concentrations (MFCs) of Active Derivatives (µg/mL)

| Compound | Candida albicans (ATCC 90028) | Aspergillus fumigatus (ATCC 204305) | Cryptococcus neoformans (ATCC 52817) |

| Derivative A | 16 | 32 | 8 |

| Derivative C | 8 | 16 | 4 |

Potential Mechanism of Action: A Hypothetical Pathway

While the precise mechanism of action for novel compounds requires further investigation, a common target for antifungal agents is the fungal cell wall or cell membrane.[5][6] Below is a hypothetical signaling pathway illustrating how a derivative of this compound might interfere with cell wall biosynthesis.

References

- 1. Antifungal drug screening: thinking outside the box to identify novel antifungal scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

1,8-Difluoronaphthalen-2-ol as an intermediate for pharmaceutical synthesis

Introduction

Hypothetical Synthesis of 1,8-Difluoronaphthalen-2-ol

A plausible synthetic pathway for this compound can be conceptualized starting from 1,8-diaminonaphthalene. This multi-step synthesis would involve a Sandmeyer-type reaction for the introduction of the fluorine atoms, followed by a diazotization and hydroxylation sequence to install the hydroxyl group.

Caption: Proposed synthetic pathway for this compound.

Potential Pharmaceutical Applications

The fluorinated naphthalene scaffold is a key component in a variety of therapeutic agents.[2][3] The presence of two fluorine atoms at the 1 and 8 positions of the naphthalene ring can significantly influence the molecule's electronic properties and conformation, potentially leading to enhanced biological activity. The hydroxyl group at the 2-position provides a handle for further functionalization, allowing for the synthesis of a diverse library of compounds.

Potential therapeutic areas for derivatives of this compound include:

-

Antiviral Agents: Naphthalene-based structures have been investigated as inhibitors of viral proteases, such as the SARS-CoV PLpro.[4] The unique electronic nature of the difluoronaphthalene core could be exploited to design novel antiviral candidates.

-

Enzyme Inhibitors: The naphthalene scaffold is present in numerous enzyme inhibitors.[5] By modifying the hydroxyl group of this compound, it may be possible to develop potent and selective inhibitors for various enzyme targets.

-

Central Nervous System (CNS) Agents: The introduction of fluorine can improve the blood-brain barrier permeability of drug candidates.[1] This makes this compound an attractive starting point for the synthesis of novel CNS-active compounds.

Experimental Protocols

The following are generalized protocols for the key transformations in the proposed synthesis of this compound. These should be considered as starting points and may require optimization.

Protocol 1: Synthesis of 1,8-Difluoronaphthalene (Balz-Schiemann Reaction)

Caption: Experimental workflow for the synthesis of 1,8-difluoronaphthalene.

Methodology:

-

Diazotization: Dissolve 1,8-diaminonaphthalene in an aqueous solution of hydrochloric acid and cool to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

-

Formation of Tetrafluoroborate Salt: To the resulting solution of the bis(diazonium) salt, add a solution of fluoroboric acid (HBF4). The bis(diazonium) tetrafluoroborate salt will precipitate.

-

Isolation: Isolate the precipitate by filtration and wash with cold water, followed by a small amount of cold methanol and diethyl ether.

-

Thermal Decomposition: Carefully heat the dried salt in a suitable apparatus. The decomposition will yield crude 1,8-difluoronaphthalene.

-

Purification: Purify the product by steam distillation or column chromatography on silica gel.

Protocol 2: Nitration of 1,8-Difluoronaphthalene

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid to 0 °C.

-

Addition of Nitrating Agent: Slowly add fuming nitric acid to the cooled sulfuric acid, maintaining the temperature below 10 °C.

-

Addition of Substrate: Add 1,8-difluoronaphthalene portion-wise to the nitrating mixture, keeping the temperature below 10 °C.

-

Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Work-up: Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 3: Reduction of 2-Nitro-1,8-difluoronaphthalene

Methodology:

-

Reaction Setup: To a solution of 2-nitro-1,8-difluoronaphthalene in ethanol or acetic acid, add iron powder and a catalytic amount of hydrochloric acid.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography.

-

Work-up: After the reaction is complete, cool the mixture and filter off the iron salts.

-

Extraction: Neutralize the filtrate with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

-

Purification: Dry the organic layer, concentrate, and purify the resulting 2-amino-1,8-difluoronaphthalene by chromatography or recrystallization.

Protocol 4: Synthesis of this compound

Methodology:

-

Diazotization: Dissolve 2-amino-1,8-difluoronaphthalene in an aqueous solution of sulfuric acid and cool to 0-5 °C. Slowly add a solution of sodium nitrite in water.

-

Hydrolysis: Heat the resulting diazonium salt solution to induce hydrolysis and the formation of the hydroxyl group.

-

Extraction: Cool the reaction mixture and extract the product with an organic solvent.

-

Purification: Wash the organic layer with water, dry, and concentrate. Purify the final product, this compound, by column chromatography or recrystallization.

Quantitative Data of Analogous Compounds

Due to the lack of specific data for this compound, the following table presents reaction yields for the synthesis of similar fluorinated naphthalene derivatives found in the literature. This data can serve as a benchmark for the proposed synthetic route.

| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| 1-Naphthylamine | 1-Fluoronaphthalene | 1. NaNO2, HCl; 2. HBF4, heat | Not specified | [6] |

| 2,7-bis(bromomethyl)naphthalene | 2,7-bis(fluoromethyl)naphthalene | CsF, tetraethylammonium bromide, acetonitrile, reflux | Not specified | [7] |

| 2-allyl-3-(trifluoromethyl)phenols | 5-fluoronaphthalen-1-ols | Transition-metal-free protocol | Not specified | [8] |

Conclusion

While this compound remains a hypothetical intermediate, its synthesis appears feasible through established organic chemistry reactions. Its potential as a building block in pharmaceutical synthesis is significant, given the proven impact of fluorine substitution on the properties of drug molecules. The provided protocols offer a foundational approach for its synthesis, which can be further optimized by researchers in the field. The exploration of this and similar novel fluorinated scaffolds could lead to the discovery of new and improved therapeutic agents.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. lifechemicals.com [lifechemicals.com]

- 3. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]

- 4. Structure-based drug designing of naphthalene based SARS-CoV PLpro inhibitors for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. CN102557865B - Method for preparing 1-fluoronaphthalene - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. A transition-metal-free synthesis of fluorinated naphthols - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Labeling Biological Molecules with Naphthalene-Based Fluorescent Probes

Disclaimer: Following a comprehensive search, no specific information, application notes, or protocols were found regarding the use of 1,8-Difluoronaphthalen-2-ol derivatives for labeling biological molecules. The following documentation provides a general overview and protocols for labeling biomolecules using other classes of naphthalene-based fluorescent dyes that are described in the available literature. This information is intended to serve as a general guideline and may not be directly applicable to this compound derivatives.

Introduction to Naphthalene-Based Fluorescent Probes

Naphthalene derivatives are a class of fluorescent compounds widely utilized in biological research due to their favorable photophysical properties, including high fluorescence quantum yields and sensitivity to the local environment.[1] These characteristics make them valuable tools for developing fluorescent probes to detect and quantify ions, small molecules, and biomacromolecules such as proteins and nucleic acids.[1][2][3][4][5] The fluorescence of naphthalene-based dyes can be sensitive to solvent polarity, which can be exploited to probe changes in the microenvironment of a labeled biomolecule.

While specific data on this compound is unavailable, other naphthalene derivatives, such as 1,8-naphthalimides and naphthalene-2,3-dicarboxaldehyde (NDA), have been successfully used for fluorescently labeling biomolecules.[3][6][7] These probes are typically functionalized with reactive groups that can form stable covalent bonds with specific functional groups on the target biomolecule, such as primary amines found in lysine residues and the N-terminus of proteins.[8][9]

General Principles of Biomolecule Labeling

The labeling of biological molecules with fluorescent dyes is a fundamental technique in life sciences research. It allows for the visualization, tracking, and quantification of biomolecules in various applications, including fluorescence microscopy, flow cytometry, and immunoassays.[8][10] The process generally involves the reaction of a fluorescent probe containing a reactive moiety with a specific functional group on the target biomolecule.

Commonly targeted functional groups on proteins include:

-

Primary amines (-NH2): Found on lysine residues and the N-terminus. Amine-reactive dyes often contain N-hydroxysuccinimidyl (NHS) esters, isothiocyanates, or sulfonyl chlorides.[8][9]

-